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Compound of Interest

Compound Name:
(2S)-2-methyl-2,3-dihydro-1H-

indole

CAS No.: 22160-09-4

Cat. No.: B1353308

Get Quote

Executive Summary: The Chirality Factor
2-Methylindoline is not merely a passive building block; it is a privileged scaffold in medicinal

chemistry. Its lipophilic nature and rigid bicyclic structure allow it to anchor drug molecules into

hydrophobic pockets of receptors (e.g., GPCRs, Ion Channels).

The core difference between the (2S) and (2R) enantiomers lies in the spatial vector of the C2-

methyl group. In a biological environment defined by chiral proteins, this methyl group acts as a

"molecular switch," determining whether a drug derivative acts as a high-affinity eutomer

(active) or a low-affinity distomer (inactive/toxic).
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Feature
(2S)-2-Methylindoline
Scaffold

(2R)-2-Methylindoline
Scaffold

Spatial Orientation

Methyl group projects forward

(wedge) relative to the indoline

plane.

Methyl group projects

backward (dash) relative to the

indoline plane.

Primary Biological Role

High-affinity binding in specific

hydrophobic pockets (e.g.,

specific kinase or GPCR

targets).

Often serves as the "distomer"

in specific binding pockets,

causing steric clash.

Key Pharmaceutical

Indapamide (Marketed as

racemate; (S)-isomer

contributes distinct lipophilic

binding).

Indapamide (Marketed as

racemate; (R)-isomer

contributes to bulk lipophilicity).

Metabolic Risk
Potential for species-

dependent chiral inversion.

Potential for distinct CYP450

oxidation rates compared to

(S).

Pharmacological Mechanism: The "Methyl Switch"
Effect
The biological activity of 2-methylindoline is rarely studied in isolation because the naked

molecule is primarily an irritant. Its value emerges when incorporated into complex ligands. The

(2S) vs. (2R) configuration dictates the "fit" within a target protein.

Case Study: Indapamide and Vascular Selectivity
Indapamide is a thiazide-like diuretic used for hypertension.[1] It contains a 2-methylindoline

moiety.[2][3][4][5]

Mechanism: The indoline ring confers high lipophilicity (5–80 times greater than thiazides),

allowing the drug to accumulate in vascular smooth muscle cells.

Chiral Impact: While Indapamide is marketed as a racemate, the (2S)-2-methylindoline

moiety in theoretical docking models often provides a superior fit in hydrophobic pockets of
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carbonic anhydrase or ion channel auxiliary subunits due to reduced steric hindrance

compared to the (R)-isomer.

Clinical Relevance: The high tissue distribution volume (

) of Indapamide is directly driven by the lipophilic 2-methylindoline scaffold.

Emerging Applications: 5-LOX and Kinase Inhibition
Recent studies in Journal of Medicinal Chemistry have explored substituted indolines as

inhibitors of 5-Lipoxygenase (5-LOX).

Observation: In chiral derivatives, one enantiomer (often the (S)-form for specific binding

modes) exhibits IC50 values in the nanomolar range, while the enantiomer shows activity in

the micromolar range (100x potency difference).

Causality: The C2-methyl group in the (2S) configuration likely aligns with a hydrophobic cleft

(e.g., Valine/Leucine residues), whereas the (2R) methyl group faces the solvent or clashes

with the protein backbone.

Visualizing the Chiral Recognition Pathway
The following diagram illustrates how a racemic starting material leads to divergent biological

outcomes based on the specific enantiomer's interaction with a target receptor.
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Figure 1: The "Chiral Recognition" workflow. The (2S) and (2R) enantiomers follow divergent

paths in receptor binding, leading to significant differences in pharmacological potency.
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When handling the "naked" intermediate (2-methylindoline) or developing drugs containing it,

safety protocols must account for general indoline toxicity and specific chiral risks.

General Toxicity (Non-Chiral)
Both enantiomers share basic physiochemical hazards as secondary amines.

Acute Toxicity: Harmful if swallowed (Oral LD50 in rats ~1000 mg/kg range for generic

indolines).

Irritation: Severe eye and skin irritant. The lipophilicity that aids drug delivery also facilitates

dermal absorption.

Target Organs: Respiratory tract (inhalation), Liver (metabolism).

Chiral Toxicology Risks[7][8]
Metabolic Inversion: In vivo, chiral centers adjacent to amines can undergo racemization or

inversion via enzymatic oxidation (e.g., MAO or CYP450 pathways).

Risk:[6][7] If a drug is developed as a pure (2S)-isomer to reduce dosage, researchers

must verify it does not invert to the (2R)-isomer in vivo, which could have off-target toxicity.

Enantioselective Metabolism: The (S)-enantiomer is often metabolized at a different rate than

the (R)-enantiomer.

Implication: In a racemic drug like Indapamide, this can lead to complex pharmacokinetics

where the "active" isomer might be cleared faster or slower than the "inactive" one,

complicating dosing regimens.

Experimental Protocol: Evaluating Enantiomeric
Potency
To objectively compare the (2S) and (2R) activity in a new drug candidate, follow this self-

validating workflow.

Phase 1: Enantioselective Synthesis & Verification
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Goal: Obtain >99% ee (enantiomeric excess) of both isomers.

Synthesis: Use asymmetric hydrogenation of 2-methylindole using a chiral catalyst (e.g., Ir-

complex with chiral phosphine ligands).

Validation: Verify purity using Chiral HPLC (e.g., Chiralcel OD-H column) and polarimetry.

Note: (S)-2-methylindoline typically exhibits a specific rotation

distinct from the (R) form (sign depends on solvent).

Phase 2: In Vitro Binding Assay (Generic Protocol)
Goal: Determine

(Binding Affinity) for each enantiomer.

Prepare Target: Express recombinant receptor (e.g., 5-HT receptor or specific Kinase) in

HEK293 cells.

Dosing: Treat cells with serial dilutions (1 nM to 100 µM) of:

Compound A (containing (2S)-2-methylindoline)

Compound B (containing (2R)-2-methylindoline)

Racemate (Control)

Readout: Measure displacement of a radioligand or functional response (e.g., cAMP levels).

Analysis: Plot sigmoidal dose-response curves.

Success Criteria: A "Eutomer" should show >10-fold lower IC50 than the "Distomer".
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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